PF-06447475

Beschreibung

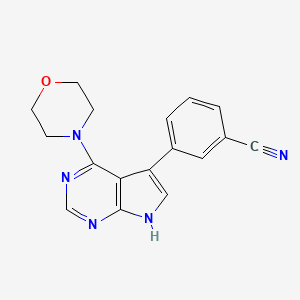

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c18-9-12-2-1-3-13(8-12)14-10-19-16-15(14)17(21-11-20-16)22-4-6-23-7-5-22/h1-3,8,10-11H,4-7H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTWDJBVZQBRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527473-33-1 | |

| Record name | 1527473-33-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A potent, selective, and brain-penetrant LRRK2 kinase inhibitor

An In-depth Technical Guide to the Mechanism of Action of PF-06447475

This compound is a small molecule inhibitor that has garnered significant interest within the research community for its high potency and selectivity in targeting Leucine-rich repeat kinase 2 (LRRK2), a key protein implicated in the pathogenesis of Parkinson's disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo activity. The information is intended for researchers, scientists, and drug development professionals.

Core Mechanism: Direct Inhibition of LRRK2 Kinase Activity

This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain.[1][2] This means it binds to the same site as ATP, preventing the transfer of a phosphate group to LRRK2 substrates.[1] This inhibition has been demonstrated to be highly potent, with inhibitory concentrations in the low nanomolar range.[3][4] The G2019S mutation, the most common LRRK2 mutation associated with Parkinson's disease, leads to increased kinase activity.[5] this compound is effective against both wild-type (WT) and the pathogenic G2019S mutant form of LRRK2.[2][6]

Molecular docking studies have shown that this compound binds to the ATP-binding pocket of LRRK2 with a higher affinity than ATP itself.[1] This strong interaction is crucial for its potent inhibitory effect. The inhibition of LRRK2 kinase activity is a key therapeutic strategy for Parkinson's disease, as hyperactivity of LRRK2 is believed to contribute to the neurodegenerative process.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and activity of this compound from various studies.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 3 nM | Wild-Type LRRK2 | Enzyme Assay | [3][4] |

| IC50 | 11 nM | G2019S LRRK2 | Enzyme Assay | [2][6] |

| IC50 | 25 nM | LRRK2 | Whole Cell Assay | [3] |

| IC50 | <10 nM | Endogenous LRRK2 | Raw264.7 Macrophage Cell Line | [4] |

| Binding Affinity (Vina score) | -8.6 kcal/mol | hLRRK2 | Molecular Docking | [1] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of LRRK2 signaling.

Caption: Competitive inhibition of LRRK2 kinase by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are summaries of protocols used to characterize the mechanism of action of this compound.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against LRRK2 kinase.

-

Methodology:

-

Recombinant human LRRK2 protein (either wild-type or G2019S mutant) is incubated with a fluorescently labeled peptide substrate and ATP.

-

This compound is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence-based detection method.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2][3]

-

-

Objective: To assess the ability of this compound to inhibit LRRK2 activity within a cellular context.

-

Methodology:

-

Cells (e.g., HEK293 cells overexpressing LRRK2 or cell lines with endogenous LRRK2 like Raw264.7 macrophages) are treated with different concentrations of this compound.[3][4]

-

After incubation, cells are lysed, and the phosphorylation status of LRRK2 at specific autophosphorylation sites (e.g., Ser935) is determined by Western blotting using phospho-specific antibodies.[3][9]

-

Total LRRK2 levels are also measured as a loading control.

-

The reduction in LRRK2 phosphorylation is quantified to determine the cellular potency of the inhibitor.[3]

-

-

Objective: To evaluate the in vivo efficacy of this compound in inhibiting LRRK2 kinase activity in the brain.

-

Methodology:

-

Rodent models, such as wild-type rats or transgenic mice expressing human LRRK2, are administered this compound orally (p.o.) or intraperitoneally (i.p.).[10][11]

-

Doses can range from 3 mg/kg to 100 mg/kg depending on the study design.[4][11]

-

At various time points after dosing, animals are euthanized, and brain and kidney tissues are collected.

-

Tissue lysates are prepared, and the levels of phosphorylated LRRK2 (e.g., pS935) and total LRRK2 are measured by Western blotting or other immunoassays to assess target engagement.[9]

-

Experimental Workflow Example

The following diagram provides a generalized workflow for evaluating the neuroprotective effects of this compound in a rodent model of Parkinson's disease.

Caption: Workflow for in vivo evaluation of this compound.

Neuroprotective and Anti-inflammatory Effects

Beyond direct kinase inhibition, this compound has demonstrated significant neuroprotective effects in various preclinical models. In cellular models of oxidative stress, this compound protects against cell death and reduces the generation of reactive oxygen species (ROS).[3][12]

In animal models, this compound has been shown to attenuate α-synuclein-induced dopaminergic neurodegeneration, a key pathological hallmark of Parkinson's disease.[11][13] This neuroprotection is observed in both wild-type and G2019S-LRRK2 expressing rats.[13] Furthermore, the inhibitor mitigates neuroinflammation associated with G2019S-LRRK2 expression by reducing microgliosis and the recruitment of inflammatory cells to the midbrain.[3][13] These findings suggest that the therapeutic benefits of LRRK2 inhibition may extend beyond preventing phosphorylation of its direct substrates to modulating broader pathological pathways.

Conclusion

This compound is a highly potent and selective ATP-competitive inhibitor of LRRK2 kinase. Its mechanism of action has been thoroughly characterized through a variety of in vitro and in vivo studies. By effectively blocking the kinase activity of both wild-type and pathogenic G2019S LRRK2, this compound demonstrates significant neuroprotective and anti-inflammatory effects in preclinical models of Parkinson's disease. While its pharmacokinetic properties have limited its clinical development, it remains a valuable research tool for elucidating the role of LRRK2 in health and disease. The continued investigation of LRRK2 inhibitors, informed by the study of compounds like this compound, holds great promise for the development of disease-modifying therapies for Parkinson's disease.[14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (this compound), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound|PF06447475|LRRK2 inhibitor|DC Chemicals [dcchemicals.com]

- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 8. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. dovepress.com [dovepress.com]

- 12. Neuroprotective Effect of the LRRK2 Kinase Inhibitor this compound in Human Nerve-Like Differentiated Cells Exposed to Oxidative Stress Stimuli: Implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Leucine-rich Repeat Kinase 2 (LRRK2) Pharmacological Inhibition Abates α-Synuclein Gene-induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LRRK2 Safety Initiative | Parkinson's Disease [michaeljfox.org]

PF-06447475: A Selective LRRK2 Kinase Inhibitor for Parkinson's Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are the most common cause of familial Parkinson's disease (PD). The G2019S mutation, which leads to increased kinase activity, is particularly prevalent. This has positioned LRRK2 as a key therapeutic target for PD, with kinase inhibitors being a primary focus of drug development efforts. PF-06447475 is a potent, selective, and brain-penetrant LRRK2 kinase inhibitor that has emerged as a valuable tool for investigating the physiological and pathological roles of LRRK2. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic properties, and detailed experimental protocols for its use in research settings.

Data Presentation

Biochemical and Cellular Potency

This compound demonstrates high potency against both wild-type (WT) and the G2019S mutant form of LRRK2. Its efficacy has been demonstrated in both biochemical and cellular assays.

| Parameter | Value | Assay Type | Reference |

| IC50 (WT LRRK2) | 3 nM | Biochemical (Cell-free) | [1][2][3] |

| IC50 (G2019S LRRK2) | 11 nM | Biochemical (Cell-free) | [3][4] |

| IC50 (Cellular) | 25 nM | Whole Cell Assay | [1] |

| IC50 (Endogenous LRRK2) | <10 nM | Raw264.7 Macrophage Cell Line | [2][5] |

In Vivo Pharmacodynamics and Pharmacokinetics

This compound exhibits excellent brain permeability and has been shown to effectively inhibit LRRK2 kinase activity in vivo.

| Parameter | Species | Dose | Effect | Reference |

| Brain Penetrance | Rat | N/A | Unbound brain concentrations similar to unbound plasma concentrations | [5] |

| LRRK2 pS935 Inhibition (Brain) | Rat | 3 and 30 mg/kg (p.o. b.i.d. for 14 days) | Significant reduction in the ratio of pS935-LRRK2 to total LRRK2 | [1][5] |

| LRRK2 pS935 Inhibition (Kidney) | Rat | 3 and 30 mg/kg (p.o. b.i.d. for 14 days) | Significant reduction in the ratio of pS935-LRRK2 to total LRRK2 | [5] |

| Inhibition of pS935 LRRK2 (Brain) | G2019S BAC-transgenic mice | 100 mg/kg (p.o.) | IC50 of 103 nM | [2] |

| Inhibition of pS1292 LRRK2 (Brain) | G2019S BAC-transgenic mice | 100 mg/kg (p.o.) | IC50 of 21 nM | [2] |

Experimental Protocols

LRRK2 Kinase Activity Assay (In Vitro)

This protocol describes a general method for assessing LRRK2 kinase activity in vitro, which can be adapted for testing inhibitors like this compound. The assay typically involves the use of a recombinant LRRK2 enzyme, a substrate (e.g., LRRKtide or Myelin Basic Protein), and radio-labeled ATP to measure phosphate incorporation.

Materials:

-

Recombinant LRRK2 (WT or mutant)

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]

-

Substrate (e.g., LRRKtide)

-

ATP (including γ-32P-ATP)

-

This compound or other inhibitors

-

Reaction tubes

-

Heating block

-

Scintillation counter or phosphorescence imager

Procedure:

-

Prepare the kinase reaction mixture on ice, containing the kinase buffer, recombinant LRRK2 enzyme, and substrate.

-

Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the reaction tubes.

-

Initiate the reaction by adding the ATP mixture (containing a final concentration of both cold and hot ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 60-120 minutes).[6]

-

Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Detect the phosphorylated substrate using autoradiography or a phosphorimager.

-

Quantify the band intensities to determine the extent of kinase inhibition.

Western Blotting for LRRK2 Phosphorylation (Cellular Assay)

This protocol outlines the steps to measure the inhibition of LRRK2 autophosphorylation (e.g., at Ser935) in a cellular context following treatment with this compound.

Materials:

-

Cell line expressing LRRK2 (e.g., SH-SY5Y, Raw264.7, or HEK293T overexpressing LRRK2)

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-pS935-LRRK2, anti-total LRRK2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 90 minutes to 24 hours).[5]

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding loading buffer and heating.

-

Load equal amounts of protein per lane and perform SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and calculate the ratio of pS935-LRRK2 to total LRRK2 to determine the inhibitory effect of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Materials:

-

Cells expressing the target protein (LRRK2)

-

This compound

-

PBS

-

PCR tubes or 384-well plates

-

Thermal cycler

-

Lysis buffer with protease inhibitors

-

Centrifuge

-

Western blotting or mass spectrometry equipment

Procedure:

-

Treat intact cells with this compound or vehicle control for a defined period (e.g., 1 hour at 37°C).[7]

-

Aliquot the cell suspensions into PCR tubes or a 384-well plate.

-

Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

-

Cool the samples to room temperature.

-

Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

-

Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.

-

Analyze the amount of soluble LRRK2 in the supernatant by Western blotting or mass spectrometry.

-

Plot the amount of soluble LRRK2 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Mandatory Visualizations

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Evaluating this compound.

Caption: Logical Relationship of this compound Properties and Applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

PF-06447475: A Technical Guide on its Role as a Potent LRRK2 Kinase Inhibitor in Parkinson's Disease Research

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] While the majority of PD cases are sporadic, genetic factors play a significant role. Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are one of the most common genetic causes of both familial and sporadic PD.[1][2] The G2019S mutation, the most common LRRK2 mutation, leads to increased kinase activity, making LRRK2 a prime therapeutic target.[3] Furthermore, elevated LRRK2 activity has been observed in post-mortem brain tissue from individuals with idiopathic PD, suggesting that LRRK2 inhibitors could be beneficial for a broader patient population.[4][5][6]

This technical guide provides an in-depth overview of PF-06447475, a highly potent, selective, and brain-penetrant LRRK2 kinase inhibitor developed by Pfizer.[3] Although its specific pharmacokinetic properties halted progression to clinical trials, this compound remains an invaluable tool for preclinical research, enabling the scientific community to investigate the function of LRRK2 and validate its role as a target in Parkinson's disease.

Mechanism of Action

This compound, with the chemical name 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, functions as an ATP-competitive kinase inhibitor.[2][3] It binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of LRRK2 itself (autophosphorylation at serine 935 and 1292) and its downstream substrates, such as Rab proteins (e.g., Rab10).[4][7] By inhibiting this core enzymatic function, this compound effectively mitigates the downstream pathological effects of LRRK2 hyperactivation, including lysosomal dysfunction, neuroinflammation, and ultimately, neuronal cell death.[6][8][9]

Quantitative Data

The preclinical profile of this compound is defined by its high potency and favorable in vitro and in vivo characteristics for a research tool.

Table 1: In Vitro and Cellular Potency

| Parameter | Target/System | Value | Reference |

| IC₅₀ | LRRK2 (wild-type) | 3 nM | [7][9][10] |

| IC₅₀ | LRRK2 (G2019S mutant) | 11 nM | [5][7] |

| Cellular IC₅₀ | Endogenous LRRK2 kinase activity (Raw264.7 cells) | < 10 nM | [7][11] |

| Cellular IC₅₀ | pS935-LRRK2 inhibition (mouse macrophage Raw264.7) | 5 nM | [11] |

Table 2: In Vivo Pharmacodynamics and Efficacy

| Model | Treatment | Key Finding | Reference |

| Sprague-Dawley Rats | 3 and 30 mg/kg, p.o. b.i.d. for 14 days | Significant reduction of pS935-LRRK2/total LRRK2 ratio in brain and kidney. | [11] |

| G2019S-LRRK2 Rats | 30 mg/kg, p.o. | Blocks α-synuclein-induced dopaminergic neurodegeneration. | [7] |

| G2019S-LRRK2 Rats | Not specified | Attenuates neuroinflammation associated with G2019S-LRRK2 expression. | [7][9] |

| G2019S BAC-Transgenic Mice | 100 mg/kg, p.o. | Inhibits pS935 and pS1292 phosphorylation of LRRK2. | [7] |

| Drosophila melanogaster | Chronic exposure | Protects against paraquat-induced locomotor impairment and lifespan reduction. | [1] |

Table 3: Pharmacokinetic Properties

| Parameter | Species | Value/Observation | Reference |

| Brain Permeability | Rat | Exceptional; unbound brain concentrations (Cₑᵤ) are equivalent to unbound plasma concentrations (Cₚᵤ). | [11] |

| P-gp Efflux Ratio | MDR1 cells | Low | [11] |

| Microsomal Stability | Rat Liver | High | [11] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of LRRK2 and the experimental approach to its inhibition is crucial for understanding the therapeutic hypothesis.

LRRK2 Signaling Pathway in Parkinson's Disease

The following diagram illustrates the central role of LRRK2 in PD pathology and the inhibitory action of this compound. Genetic mutations and environmental stressors can lead to LRRK2 kinase hyperactivation, which in turn disrupts cellular processes like vesicular trafficking (via Rab protein phosphorylation) and waste clearance (lysosomal function), contributing to neuroinflammation and cell death. This compound directly counteracts the initial enzymatic overactivity.

Caption: LRRK2 signaling cascade in PD and inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing

This workflow outlines a typical preclinical study to assess the neuroprotective effects of an LRRK2 inhibitor in a rodent model of PD. This process involves inducing PD-like pathology, administering the compound, and performing behavioral and post-mortem tissue analysis.

Caption: Workflow for testing this compound in a neurodegeneration model.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

LRRK2 Kinase Inhibition Assay (In Vitro)

This assay quantifies the direct inhibitory effect of this compound on LRRK2 enzymatic activity.

-

Principle: A Förster Resonance Energy Transfer (FRET) assay is used to measure the phosphorylation of a synthetic peptide substrate (LRRKtide) by recombinant LRRK2 protein.

-

Methodology:

-

Recombinant full-length, GST-tagged LRRK2 protein (wild-type or G2019S mutant) is incubated in a kinase buffer.

-

The reaction mixture includes LRRKtide as a substrate and a high concentration of ATP (e.g., 1 mM) to ensure ATP-competitive effects are accurately measured.[11]

-

This compound is added at various concentrations to determine a dose-response curve.

-

The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

-

A terbium-labeled anti-phospho-serine antibody is added. When the LRRKtide is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescent acceptor on the peptide into proximity, generating a FRET signal.

-

The signal is measured using a plate reader, and the IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.

-

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This assay confirms the compound's ability to inhibit LRRK2 activity within a cellular context.

-

Principle: Western blotting is used to measure the ratio of phosphorylated LRRK2 (at Ser935) to total LRRK2 in cell lysates after treatment with this compound.

-

Methodology:

-

A suitable cell line with endogenous LRRK2 expression, such as the mouse macrophage cell line Raw264.7, is cultured.[11]

-

Cells are treated with a range of concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).[11]

-

Following treatment, cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

-

Total protein concentration in the lysates is quantified using a BCA assay to ensure equal loading.

-

A standardized amount of protein (e.g., 50 µg) is separated by SDS-PAGE and transferred to a PVDF membrane.[11]

-

The membrane is blocked and then incubated with primary antibodies specific for phospho-Ser935 LRRK2 and total LRRK2.

-

After washing, the membrane is incubated with appropriate secondary antibodies, and the protein bands are visualized using chemiluminescence.

-

Band densities are quantified, and the ratio of pS935-LRRK2 to total LRRK2 is calculated to determine the cellular IC₅₀.

-

α-Synuclein Induced Neurodegeneration Model (In Vivo)

This protocol evaluates the neuroprotective efficacy of this compound in a disease-relevant animal model.

-

Principle: Overexpression of α-synuclein in the substantia nigra of rats using an adeno-associated virus (AAV) vector leads to progressive loss of dopaminergic neurons, mimicking a key pathological feature of PD. The ability of this compound to prevent this loss is assessed.

-

Methodology:

-

Sprague-Dawley rats (wild-type or transgenic, e.g., G2019S-LRRK2) receive a stereotactic injection of AAV encoding human α-synuclein into the substantia nigra.[2]

-

Following a period for viral expression, animals are randomized into treatment and control groups.

-

The treatment group receives daily oral administration of this compound (e.g., 30 mg/kg), while the control group receives a vehicle.[7]

-

Treatment continues for several weeks. Motor function may be assessed periodically using tests like the cylinder test for forelimb use asymmetry.

-

At the end of the study, animals are euthanized, and their brains are processed for immunohistochemical analysis.

-

Brain sections are stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

-

The number of surviving TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum are quantified using stereology to determine the extent of neuroprotection.

-

Conclusion: The Enduring Value of this compound in PD Research

This compound has been instrumental in solidifying LRRK2 kinase inhibition as a viable therapeutic strategy for Parkinson's disease. Its high potency, selectivity, and excellent brain penetration have made it a benchmark compound for preclinical studies.[3][10] Research utilizing this compound has demonstrated that inhibiting LRRK2 can protect against α-synuclein-induced neurodegeneration, reduce neuroinflammation, and ameliorate cellular dysfunction in various PD models.[2][8] While not destined for human clinical use, the data generated with this compound provided critical validation for the LRRK2 target, paving the way for the development of next-generation inhibitors like Denali's DNL151 (BIIB122), which have advanced into clinical trials.[8][12] Therefore, this compound serves as a prime example of a successful chemical tool that, while not a therapeutic itself, has been fundamental in advancing the entire field toward novel, disease-modifying treatments for Parkinson's disease.

References

- 1. LRRK2 Kinase Inhibitor this compound Protects Drosophila melanogaster against Paraquat-Induced Locomotor Impairment, Life Span Reduction, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 3. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (this compound), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perspective on the current state of the LRRK2 field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Findings Bolster Case for Parkinson’s Therapies Targeting LRRK2 | Parkinson's Disease [michaeljfox.org]

- 7. selleckchem.com [selleckchem.com]

- 8. LRRK2 Inhibitor Hits Target, Appears Safe for Parkinson’s | ALZFORUM [alzforum.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. researchgate.net [researchgate.net]

- 12. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]

An In-depth Technical Guide to the Discovery and Preclinical Profiling of PF-06447475

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, preclinical profiling, and mechanism of action of PF-06447475, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. The information presented is collated from peer-reviewed scientific literature and is intended for an audience with a background in pharmacology, medicinal chemistry, and neurobiology.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein with both kinase and GTPase activity.[1] Genetic evidence has strongly implicated gain-of-function mutations in the LRRK2 gene, particularly the G2019S mutation, as a significant risk factor for both familial and sporadic Parkinson's disease (PD).[1][2] This has made LRRK2 a compelling therapeutic target for the development of disease-modifying therapies for PD. This compound, also known as 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, emerged from a dedicated discovery program as a highly potent, selective, and brain-penetrant LRRK2 kinase inhibitor.[1][3] This document details its preclinical pharmacological profile.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro and in vivo properties.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Assay Type | Species | Notes |

| LRRK2 IC50 | 3 nM[2][4][5] | Cell-free enzymatic assay | Human | Highly potent inhibition of LRRK2 kinase activity. |

| G2019S LRRK2 IC50 | 11 nM[5] | Cell-free enzymatic assay | Human | Potent inhibition of the pathogenic G2019S mutant. |

| Cellular LRRK2 IC50 | 25 nM[2] | Whole-cell assay (pS935 LRRK2) | Human | Demonstrates good cell permeability and target engagement. |

| Macrophage LRRK2 IC50 | <10 nM[5] | Endogenous LRRK2 activity in Raw264.7 cells | Murine | Potent inhibition of endogenous LRRK2. |

| Kinome Selectivity | Highly selective | Kinome scan against a broad panel of kinases | Human | Minimal off-target activity, indicating a favorable safety profile.[4] |

Table 2: In Vivo Pharmacokinetics in Rats

| Parameter | Value | Dosing | Route | Notes |

| Brain Penetrance | High[3][4] | N/A | N/A | Readily crosses the blood-brain barrier. |

| Unbound Brain IC50 | ~8 nM[3] | N/A | N/A | Correlates well with in vitro cell-based potency. |

| Plasma Cmax,u | 380 nM[1] | 30 mg/kg, b.i.d. | Oral (p.o.) | Achieves plasma concentrations well above the effective concentration. |

| Plasma AUCu | 4140 nM·h[1] | 30 mg/kg, b.i.d. | Oral (p.o.) | Demonstrates significant systemic exposure. |

Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease

| Parameter | Observation | Dosing | Model | Notes |

| Dopaminergic Neuroprotection | Attenuated α-synuclein-induced neurodegeneration[1][5] | 30 mg/kg, p.o. | α-synuclein overexpression | Preserves dopaminergic neurons in the substantia nigra. |

| Neuroinflammation | Reduced microgliosis and CD68 cell recruitment[1] | 30 mg/kg, p.o. | α-synuclein overexpression in G2019S-LRRK2 rats | Demonstrates anti-inflammatory effects in the brain. |

| pS935 LRRK2 Inhibition | Dose-dependent reduction in brain and kidney[4] | 3 and 30 mg/kg, p.o. | Wild-type rats | Confirms target engagement in the central nervous system and periphery. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical profiling of this compound.

LRRK2 Kinase Inhibition Assay (Cell-Free)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant LRRK2.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. The assay measures the phosphorylation of a synthetic peptide substrate (e.g., LRRKtide) by the LRRK2 enzyme.

-

Materials:

-

Recombinant full-length LRRK2 protein (wild-type or mutant).

-

LRRKtide substrate.

-

ATP.

-

Assay buffer (e.g., containing HEPES, MgCl₂, BSA, DTT).

-

Detection reagents: Europium-labeled anti-phospho-substrate antibody and a fluorescently labeled acceptor molecule.

-

This compound or other test compounds.

-

384-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add the diluted compound to the microplate wells.

-

Add the LRRK2 enzyme and LRRKtide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents.

-

Incubate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

-

Cellular LRRK2 Autophosphorylation Assay (pS935)

This cell-based assay measures the inhibition of LRRK2 autophosphorylation at serine 935, a marker of LRRK2 kinase activity in a cellular context.

-

Principle: Western blotting or an ELISA-based method is used to detect the levels of phosphorylated LRRK2 at serine 935 (pS935) in cells treated with the inhibitor.

-

Materials:

-

HEK293 cells or other suitable cell line overexpressing LRRK2.

-

Cell culture medium and supplements.

-

This compound or other test compounds.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2.

-

Secondary antibody (HRP-conjugated).

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 90 minutes).

-

Wash the cells with PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-pS935-LRRK2 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total LRRK2 antibody for normalization.

-

Quantify the band intensities and calculate the IC50 value.

-

In Vivo Efficacy in a Rat α-Synuclein Overexpression Model

This animal model is used to assess the neuroprotective effects of this compound in a Parkinson's disease-relevant context.

-

Principle: Overexpression of α-synuclein in the substantia nigra of rats leads to progressive dopaminergic neuron loss, mimicking a key pathological feature of Parkinson's disease. The efficacy of the test compound is evaluated by its ability to mitigate this neurodegeneration.

-

Materials:

-

Adult male Sprague-Dawley rats.

-

Adeno-associated virus (AAV) vector encoding human α-synuclein.

-

Stereotaxic apparatus.

-

This compound formulated for oral administration.

-

Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase [TH] antibody).

-

-

Procedure:

-

Anesthetize the rats and secure them in a stereotaxic frame.

-

Inject the AAV-α-synuclein vector unilaterally into the substantia nigra.

-

Allow the animals to recover.

-

Begin daily oral administration of this compound or vehicle control.

-

Continue treatment for a predetermined period (e.g., 4 weeks).

-

At the end of the study, perfuse the animals and collect the brains.

-

Process the brain tissue for immunohistochemistry.

-

Stain brain sections with an anti-TH antibody to visualize dopaminergic neurons.

-

Perform stereological cell counting to quantify the number of TH-positive neurons in the substantia nigra of both hemispheres.

-

Compare the neuronal loss in the this compound-treated group to the vehicle-treated group to determine the neuroprotective effect.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

References

- 1. Alpha-synuclein overexpression model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. unmc.edu [unmc.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. In vivo alpha-synuclein overexpression in rodents: a useful model of Parkinson’s disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systemic inflammation accelerates neurodegeneration in a rat model of Parkinson’s disease overexpressing human alpha synuclein - PMC [pmc.ncbi.nlm.nih.gov]

The Potent LRRK2 Kinase Inhibitor PF-06447475 and its Impact on the Pathogenic G2019S Mutation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective and brain-penetrant Leucine-rich repeat kinase 2 (LRRK2) inhibitor, PF-06447475. A particular focus is placed on its effects on the G2019S mutation, the most common genetic cause of Parkinson's disease (PD), which leads to a gain-of-function in LRRK2 kinase activity. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables provide a consolidated view of the inhibitory potency of this compound against both wild-type (WT) and G2019S mutant LRRK2.

| In Vitro Potency of this compound | |

| Target | IC50 (nM) |

| LRRK2 (Wild-Type) | 3[1][2][3][4][5] |

| LRRK2 (G2019S Mutant) | 11[4][5][6] |

| LRRK2 (Cell-free assay) | 3[2] |

| LRRK2 (Whole cell assay) | 25[1] |

| Endogenous LRRK2 (Raw264.7 macrophages) | <10[2] |

| MST1/MST2 (STE20 kinase family) | 22 (MST2)[3] |

| In Vivo Efficacy of this compound in G2019S BAC-Transgenic Mice | |

| Target | IC50 (nM) |

| pS935 LRRK2 phosphorylation | 103[2] |

| pS1292 LRRK2 phosphorylation | 21[2] |

Core Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the effects of this compound on LRRK2 G2019S.

LRRK2 Kinase Inhibition Assay (In Vitro)

This protocol is designed to measure the direct inhibitory activity of this compound on LRRK2 kinase.

Materials:

-

Recombinant human LRRK2 (WT or G2019S)

-

LRRKtide (a synthetic peptide substrate)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

This compound (in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing LRRK2 enzyme, LRRKtide substrate, and kinase buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular LRRK2 Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at serine 935 (pS935), a marker of kinase activity.

Materials:

-

Cells expressing LRRK2 (e.g., SH-SY5Y neuroblastoma cells, Raw264.7 macrophages, or primary neurons from G2019S transgenic models).[2]

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2

-

Secondary antibody (e.g., HRP-conjugated)

-

Western blot apparatus and reagents

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound or DMSO for a specified duration (e.g., 2 hours).

-

Lyse the cells and collect the protein lysate.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.

In Vivo Assessment of LRRK2 Inhibition in Rodent Models

This protocol describes the evaluation of this compound's ability to inhibit LRRK2 kinase activity in the brain of animal models.

Animal Models:

Procedure:

-

Administer this compound to the animals via the desired route (e.g., oral gavage) at various doses.[2]

-

After a specified treatment period, euthanize the animals and harvest brain tissue.

-

Homogenize the brain tissue in lysis buffer.

-

Measure the levels of pS935-LRRK2 and total LRRK2 in the brain lysates using Western blotting or a quantitative protein assay, as described in the cellular assay protocol.

-

Analyze the data to determine the dose-dependent inhibition of LRRK2 in the brain.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving LRRK2 and the experimental workflows used to study the effects of this compound.

Caption: LRRK2 G2019S Signaling Cascade and Point of Inhibition by this compound.

The G2019S mutation enhances the kinase activity of LRRK2, leading to the activation of downstream pathways such as the MEK/ERK pathway.[7][8] This aberrant signaling contributes to several pathological processes implicated in Parkinson's disease, including the aggregation of α-synuclein, mitochondrial dysfunction, dysregulation of autophagy, and neuroinflammation, ultimately culminating in neuronal cell death.[9][10] this compound acts as a potent inhibitor of LRRK2 kinase activity, thereby blocking these downstream pathological events.[1][2]

Caption: In Vitro Experimental Workflow for Assessing this compound Efficacy.

This workflow illustrates the typical in vitro process for evaluating the potency of this compound. Cells expressing the LRRK2 G2019S mutation are treated with the inhibitor. Following treatment, cell lysates are analyzed by Western blot to determine the levels of phosphorylated and total LRRK2. This data is then used to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Caption: In Vivo Experimental Workflow for Characterizing this compound Effects.

This diagram outlines the in vivo experimental process. An appropriate animal model, such as a transgenic mouse or rat expressing the LRRK2 G2019S mutation, is administered this compound. Brain tissue is then harvested for biochemical analysis to assess the extent of LRRK2 inhibition.[1][11] Optional behavioral and histological analyses can also be performed to evaluate the compound's effects on motor function and its neuroprotective potential.[11][12]

Conclusion

This compound is a highly potent and selective LRRK2 inhibitor with demonstrated efficacy against the pathogenic G2019S mutation both in vitro and in vivo. Its ability to penetrate the brain and inhibit LRRK2 kinase activity makes it a valuable tool for researching the role of LRRK2 in Parkinson's disease and a promising candidate for therapeutic development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other LRRK2 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. LRRK2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. abmole.com [abmole.com]

- 5. This compound|PF06447475|LRRK2 inhibitor|DC Chemicals [dcchemicals.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. The LRRK2 G2019S mutant exacerbates basal autophagy through activation of the MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Frontiers | G2019S Variation in LRRK2: An Ideal Model for the Study of Parkinson’s Disease? [frontiersin.org]

- 10. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leucine-rich Repeat Kinase 2 (LRRK2) Pharmacological Inhibition Abates α-Synuclein Gene-induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

Unveiling the Neuroprotective Potential of PF-06447475: A Technical Guide

An In-depth Examination of a Potent LRRK2 Inhibitor for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of PF-06447475, a highly potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] The discovery of LRRK2's genetic linkage to Parkinson's disease (PD) has positioned it as a key therapeutic target, with inhibitors like this compound at the forefront of research to mitigate neurodegeneration.[3][4] This document synthesizes key quantitative data, details experimental protocols from pivotal studies, and visually represents the compound's mechanism of action through signaling pathway diagrams.

Core Mechanism of Action: LRRK2 Inhibition

This compound exerts its neuroprotective effects primarily through the potent and selective inhibition of LRRK2 kinase activity.[1][2] Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity, a phenomenon strongly associated with the pathogenesis of Parkinson's disease.[3] By blocking this aberrant kinase activity, this compound has been shown to counteract several key pathological processes implicated in neurodegeneration, including oxidative stress, apoptosis, and neuroinflammation.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Cell Line | IC50 | Reference |

| LRRK2 Kinase Inhibition | LRRK2 Enzyme | - | 3 nM | [1][2] |

| Whole Cell LRRK2 Inhibition | LRRK2 | - | 25 nM | [1] |

| Endogenous LRRK2 Kinase Activity | LRRK2 | Raw264.7 (Macrophage) | <10 nM | [2][5] |

| pS935 LRRK2 Inhibition | LRRK2 | G2019S BAC-transgenic mice | 103 nM | [2] |

| pS1292 LRRK2 Inhibition | LRRK2 | G2019S BAC-transgenic mice | 21 nM | [2] |

Table 2: Neuroprotective Effects of this compound in a Rotenone-Induced Oxidative Stress Model

| Parameter | Treatment Group | Result | Reference |

| Reactive Oxygen Species (ROS) | Rotenone (50 µM) | ~100% increase | [4] |

| Rotenone + this compound (1 µM) | Completely abolished ROS increase | [4] | |

| p-(S935)-LRRK2 Kinase Level | Rotenone (50 µM) | ~2-fold increase | [4] |

| Rotenone + this compound (1 µM) | Blocked phosphorylation | [4] | |

| Nuclei Condensation/Fragmentation | Rotenone (50 µM) | 16% increase | [4] |

| Rotenone + this compound (1 µM) | Significantly preserved nucleus morphology | [1] | |

| Mitochondrial Membrane Potential (ΔΨm) | Rotenone (50 µM) | ~21% decrease | [4] |

| Rotenone + this compound (1 µM) | Significantly preserved ΔΨm | [1] | |

| Apoptotic Signaling Markers (NF-κB, p53, c-Jun, Caspase-3, AIF) | Rotenone (50 µM) | 5.3 to 8.0-fold increase | [4] |

| Rotenone + this compound (1 µM) | Significantly reversed increases | [4] |

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Treatment | Outcome | Reference |

| G2019S-LRRK2 Rats with α-synuclein overexpression | This compound (30 mg/kg, p.o.) for 4 weeks | Mitigated neurodegeneration and neuroinflammation | [6] |

| Wild-type Rats with α-synuclein overexpression | This compound for 4 weeks | Potent neuroprotective effect | [6] |

| Mice with Spinal Cord Injury (SCI) | This compound (5 and 10 mg/kg, i.p.) | Reduced LRRK2 phosphorylation, prevented myelin loss, and restored motor function | [7] |

| MPTP-induced Parkinson's Disease Mice | This compound (2.5, 5, and 10 mg/kg, i.p.) for 7 days | Attenuated gastrointestinal dysfunction | [8] |

| Paraquat-exposed Drosophila melanogaster | This compound | Prolonged lifespan, increased locomotor activity, and maintained dopaminergic neuronal integrity | [9] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in exerting its neuroprotective effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (this compound), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effect of the LRRK2 Kinase Inhibitor this compound in Human Nerve-Like Differentiated Cells Exposed to Oxidative Stress Stimuli: Implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. LRRK2 Kinase Inhibitor this compound Protects Drosophila melanogaster against Paraquat-Induced Locomotor Impairment, Life Span Reduction, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The LRRK2 Kinase Inhibitor PF-06447475: A Preclinical Assessment of its Impact on α-Synuclein-Induced Neurodegeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in Lewy bodies. Genetic studies have implicated mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S mutation which increases kinase activity, as a significant risk factor for both familial and sporadic PD. The convergence of LRRK2 and α-synuclein pathologies has spurred the development of LRRK2 kinase inhibitors as a potential therapeutic strategy. This technical guide provides a comprehensive analysis of the preclinical data on PF-06447475, a potent and brain-penetrant LRRK2 inhibitor, and its effects on α-synuclein-induced neurodegeneration. The data presented herein summarizes key findings from in vivo studies, offering insights into the compound's neuroprotective efficacy and mechanism of action.

Introduction to this compound

This compound is a small molecule inhibitor of LRRK2 kinase activity with high potency and selectivity.[1][2][3] It readily crosses the blood-brain barrier, a critical characteristic for targeting neurodegenerative processes within the central nervous system.[1][2] Preclinical investigations have focused on its ability to mitigate the pathological consequences of α-synuclein overexpression, a hallmark of PD.

Preclinical Efficacy in α-Synuclein-Induced Neurodegeneration Models

In vivo studies have demonstrated the neuroprotective effects of this compound in rat models of α-synuclein-induced neurodegeneration. These models utilize adeno-associated viral (AAV) vectors to overexpress human α-synuclein in the substantia nigra, mimicking a key pathological feature of PD.

Attenuation of Dopaminergic Neuron Loss

Treatment with this compound has been shown to significantly reduce the loss of tyrosine hydroxylase (TH)-positive neurons, a marker for dopaminergic neurons, in the substantia nigra pars compacta (SNpc) of rats overexpressing α-synuclein.[4][5][6] This protective effect was observed in both wild-type rats and in transgenic rats expressing the pathogenic G2019S-LRRK2 mutation, which exacerbates α-synuclein-induced neurodegeneration.[4][6]

Reduction of Neuroinflammation

Neuroinflammation is a critical component of PD pathogenesis. This compound treatment has been shown to attenuate the neuroinflammatory response associated with α-synuclein overexpression, particularly in the context of the G2019S-LRRK2 mutation.[4][6][7] This includes a reduction in the activation of microglia, the resident immune cells of the brain.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.

| Animal Model | Treatment Group | Outcome Measure | Result | Reference |

| Wild-type rats with AAV-α-synuclein | Control | % Loss of TH+ neurons in SNpc | ~20% | [8][9] |

| Wild-type rats with AAV-α-synuclein | This compound (30 mg/kg, b.i.d.) | % Loss of TH+ neurons in SNpc | No significant loss | [8][9] |

| G2019S-LRRK2 transgenic rats with AAV-α-synuclein | Control | % Loss of TH+ neurons in SNpc | Exacerbated compared to WT | [6] |

| G2019S-LRRK2 transgenic rats with AAV-α-synuclein | This compound (30 mg/kg, b.i.d.) | % Loss of TH+ neurons in SNpc | Mitigated neurodegeneration | [6] |

Table 1: Neuroprotective Effects of this compound on Dopaminergic Neuron Survival

| Animal Model | Treatment Group | Outcome Measure | Result | Reference |

| G2019S-LRRK2 transgenic rats with AAV-α-synuclein | Control | Microgliosis (CD68+ cells) | Increased | [6] |

| G2019S-LRRK2 transgenic rats with AAV-α-synuclein | This compound (30 mg/kg, b.i.d.) | Microgliosis (CD68+ cells) | Attenuated | [6] |

Table 2: Anti-inflammatory Effects of this compound

Experimental Protocols

In Vivo Model of α-Synuclein-Induced Neurodegeneration

-

Animal Models: Male wild-type Sprague-Dawley rats and G2019S-LRRK2 BAC transgenic rats (10-12 weeks old) were used.[5][10]

-

Viral Vector: Recombinant adeno-associated virus serotype 2 (rAAV2) expressing human wild-type α-synuclein was utilized.[5][10]

-

Stereotactic Surgery: Rats were anesthetized and unilaterally injected with 6 x 10⁹ viral particles of rAAV2-α-synuclein into the substantia nigra.[5][10]

-

Drug Administration: Four weeks post-viral transduction, rats were treated with either this compound (30 mg/kg) or a vehicle control, administered by oral gavage twice daily (b.i.d.) for four weeks.[5][10]

-

Tissue Processing and Analysis:

-

Animals were euthanized, and brains were collected for histological analysis.

-

Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons and for markers of neuroinflammation (e.g., CD68 for activated microglia).[5][10]

-

Stereology: Unbiased stereological counting was performed to quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc).[5][10]

-

Nissl Staining: Neuronal cell bodies were visualized using Nissl staining.[5][10]

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are attributed to its inhibition of LRRK2 kinase activity, which is believed to play a crucial role in several cellular pathways implicated in PD pathogenesis.

Caption: LRRK2 and α-synuclein signaling in neurodegeneration.

The diagram above illustrates the proposed mechanism of action. The G2019S mutation and α-synuclein aggregation lead to increased LRRK2 kinase activity. This, in turn, contributes to downstream pathological events such as mitochondrial dysfunction, impaired autophagy, and neuroinflammation, ultimately resulting in neurodegeneration.[4][5][11] this compound acts by directly inhibiting LRRK2 kinase activity, thereby blocking these downstream effects.

Caption: In vivo experimental workflow for this compound evaluation.

This workflow outlines the key steps in the preclinical evaluation of this compound in the α-synuclein-induced neurodegeneration rat model.

Conclusion and Future Directions

The preclinical data strongly suggest that the LRRK2 kinase inhibitor this compound holds therapeutic potential for Parkinson's disease by targeting the pathogenic interaction between LRRK2 and α-synuclein. Its ability to mitigate both dopaminergic neurodegeneration and neuroinflammation in relevant animal models provides a solid rationale for further development. While this compound itself did not progress to clinical trials due to its pharmacokinetic properties, it has served as a valuable tool compound, paving the way for the development of other LRRK2 inhibitors that are now in clinical investigation. Future research should continue to explore the intricate molecular mechanisms by which LRRK2 inhibition confers neuroprotection and to identify biomarkers that can track target engagement and therapeutic response in clinical settings.

References

- 1. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (this compound), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. LRRK2 and alpha synuclein interaction – Parkinson's Movement [parkinsonsmovement.com]

- 5. LRRK2 and α-Synuclein: Distinct or Synergistic Players in Parkinson’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leucine-rich Repeat Kinase 2 (LRRK2) Pharmacological Inhibition Abates α-Synuclein Gene-induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Unlikely Partnership Between LRRK2 and α-Synuclein in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Alpha-Synuclein and LRRK2 in Synaptic Autophagy: Linking Early Dysfunction to Late-Stage Pathology in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Brain: A Technical Guide to the CNS Penetrance of PF-06447475

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the brain penetrance of PF-06447475, a highly potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. Understanding the ability of this compound to cross the blood-brain barrier is critical for its development as a potential therapeutic for neurodegenerative diseases, particularly Parkinson's Disease, where LRRK2 is a key genetic target.

Executive Summary

This compound demonstrates exceptional brain permeability, a crucial attribute for targeting central nervous system (CNS) disorders. Preclinical studies in rodent models have consistently shown that this compound effectively reaches its target in the brain. Analysis of plasma and brain lysates following oral administration reveals similar concentrations of the unbound compound, indicating efficient transport across the blood-brain barrier.[1] This guide provides a comprehensive overview of the available quantitative data, a detailed examination of the experimental methodologies used to assess brain penetrance, and a visualization of the LRRK2 signaling pathway that this compound modulates.

Quantitative Analysis of Brain Penetrance

While comprehensive pharmacokinetic parameters in both plasma and brain are not fully available in publicly accessible literature, the existing data strongly supports the high brain penetrance of this compound. The key finding is the near-equivalent concentration of the unbound drug in both compartments, suggesting a brain-to-plasma unbound concentration ratio (Kp,uu) of approximately 1.[1]

Table 1: In Vitro Potency of this compound

| Parameter | Value (nM) | Target |

| IC50 | 3 | LRRK2 (wild-type) |

| IC50 | 11 | LRRK2 (G2019S mutant) |

| Cellular IC50 | 25 | LRRK2 Autoactivation |

Data sourced from publicly available research.[2][3]

Table 2: In Vivo Study Dosing Parameters for this compound

| Species | Dose | Route of Administration | Study Focus |

| Rat (Sprague-Dawley) | 3 and 30 mg/kg, b.i.d. | Oral (p.o.) | LRRK2 kinase activity in brain |

| Rat (G2019S-LRRK2) | 30 mg/kg, p.o. | Oral (p.o.) | Attenuation of α-synuclein-induced neurodegeneration |

| Mouse (G2019S BAC-transgenic) | 100 mg/kg | Oral (p.o.) | Inhibition of LRRK2 phosphorylation |

b.i.d. = twice daily. Data compiled from multiple preclinical studies.

Experimental Protocols

The assessment of this compound brain penetrance involves a series of in vivo and ex vivo experiments. Below are detailed methodologies for key experimental procedures.

In Vivo Animal Dosing and Sample Collection

Objective: To determine the concentration of this compound in plasma and brain tissue following administration.

Protocol:

-

Animal Model: Male Sprague-Dawley rats or transgenic mouse models of Parkinson's Disease (e.g., G2019S-LRRK2) are commonly used.

-

Compound Formulation and Administration: For oral administration, this compound is typically formulated in a suspension vehicle such as 10% propylene glycol, 20% PEG-400, and 70% of a 0.5% methylcellulose solution.[2] The compound is administered via oral gavage at specified doses (e.g., 3, 30, or 100 mg/kg).[2]

-

Sample Collection: At predetermined time points post-dosing, animals are anesthetized. Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). The animals are then transcardially perfused with saline to remove blood from the brain tissue. The brain is then excised, and specific regions of interest can be dissected.

-

Sample Processing: Blood samples are centrifuged to separate plasma. Plasma and brain tissue samples are stored at -80°C until analysis.

Bioanalytical Method for this compound Quantification

Objective: To accurately measure the concentration of this compound in plasma and brain homogenates.

Methodology (General):

-

Sample Preparation:

-

Plasma: Protein precipitation is performed by adding a solvent like acetonitrile to the plasma samples.

-

Brain Tissue: Brain tissue is homogenized in a suitable buffer. The homogenate then undergoes a protein precipitation or liquid-liquid extraction step to isolate the compound.

-

-

Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying small molecules like this compound in biological matrices.

-

LC-MS/MS Parameters (Illustrative):

-

Chromatography: A reverse-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. The precursor ion (the mass of this compound) and a specific product ion are monitored.

-

Pharmacodynamic Assessment: LRRK2 Phosphorylation

Objective: To measure the inhibition of LRRK2 kinase activity in the brain.

Protocol:

-

Tissue Lysis: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total LRRK2 and phosphorylated LRRK2 at Serine 935 (pS935-LRRK2), a common biomarker for LRRK2 kinase activity.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The signal is detected using a chemiluminescent substrate and imaged. The ratio of pS935-LRRK2 to total LRRK2 is calculated to determine the extent of target engagement.

-

Visualizations: Pathways and Workflows

LRRK2 Signaling Pathway

Caption: LRRK2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Brain Penetrance Study

Caption: Workflow for assessing brain penetrance and pharmacodynamics of this compound.

Conclusion

This compound is a potent LRRK2 inhibitor with excellent brain penetrance, a critical feature for a CNS drug candidate. The available preclinical data robustly supports its ability to cross the blood-brain barrier and engage its target in the brain. This technical guide provides a foundational understanding for researchers and drug developers working on LRRK2 inhibitors for neurodegenerative diseases. Further publication of detailed pharmacokinetic data will be invaluable for refining dose predictions for clinical studies.

References

The chemical structure and properties of PF-06447475

Introduction

PF-06447475 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Genetically linked to both familial and sporadic Parkinson's disease (PD), the kinase activity of LRRK2 is a key therapeutic target.[2] The G2019S mutation, the most common LRRK2 mutation, leads to increased kinase activity.[2] this compound serves as an invaluable chemical probe for investigating the physiological and pathological roles of LRRK2 kinase activity in preclinical research, particularly in the context of neurodegenerative diseases.[3] Although its pharmacokinetic properties halted progression into clinical development, its robust profile in preclinical models continues to facilitate the study of LRRK2 function.

Chemical Structure and Physicochemical Properties

This compound is a pyrrolo[2,3-d]pyrimidine derivative.[2][3] Its core structure and key identifiers are detailed below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-[4-(4-Morpholinyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile |

| CAS Number | 1527473-33-1[3] |

| Molecular Formula | C₁₇H₁₅N₅O[3] |

| Molecular Weight | 305.33 g/mol [3][4] |

| SMILES | N#CC1=CC=CC(C2=CNC3=NC=NC(N4CCOCC4)=C32)=C1 |

Table 2: Physicochemical Properties of this compound

| Property | Description |

| Appearance | A solid[4] |

| Purity | ≥98% |

| Solubility | DMSO: ≥ 60 mg/mL; For in vivo use, common vehicles include 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline, or 10% DMSO, 90% Corn Oil.[1][5] |

| Storage | Powder: 3 years at -20°C. In solvent: 2 years at -80°C.[1] |

Pharmacological Profile

Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of the LRRK2 kinase domain.[6] This inhibition prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates.[1] The compound readily crosses the blood-brain barrier, enabling the study of LRRK2 inhibition in the central nervous system.[1][7] Its high selectivity minimizes off-target effects, making it a reliable tool for elucidating the specific functions of LRRK2.[2][7]

Potency and Selectivity

The inhibitory activity of this compound has been quantified in various assays, demonstrating low nanomolar potency against both wild-type and mutant forms of LRRK2.

Table 3: In Vitro and In Vivo Potency of this compound

| Target/Assay | Assay Type | Species/Cell Line | IC₅₀ Value |

| LRRK2 (Wild-Type) | Cell-free kinase assay | N/A | 3 nM[1][5] |

| LRRK2 (G2019S Mutant) | Cell-free kinase assay | N/A | 11 nM[3][5] |

| LRRK2 Autophosphorylation | Whole-cell assay | HEK293 | 25 nM[1] |

| Endogenous LRRK2 | Whole-cell assay | Raw264.7 Macrophages | <10 nM[5] |

| pS935 LRRK2 Inhibition | In vivo (oral admin.) | G2019S BAC-Transgenic Mice | 103 nM[5] |

| pS1292 LRRK2 Inhibition | In vivo (oral admin.) | G2019S BAC-Transgenic Mice | 21 nM[5] |

Signaling Pathway and Mechanism of Neuroprotection

LRRK2 kinase activity is implicated in multiple cellular pathways linked to neurodegeneration, including oxidative stress, mitochondrial dysfunction, and neuroinflammation.[8][9] Pathogenic mutations like G2019S enhance LRRK2 kinase activity, leading to increased production of reactive oxygen species (ROS), impaired mitochondrial function, and promotion of apoptotic signaling cascades.[6][8][9]

This compound exerts its neuroprotective effects by inhibiting this hyperactive kinase. This blockade mitigates downstream pathological events. In models of oxidative stress, this compound has been shown to reduce ROS generation, preserve mitochondrial membrane potential, and prevent the activation of pro-apoptotic proteins.[1] Furthermore, it can attenuate neuroinflammation by reducing microgliosis.[1]

Experimental Protocols

Cellular LRRK2 Autophosphorylation Assay

This protocol is used to determine the potency of this compound in a cellular context by measuring the inhibition of LRRK2 autophosphorylation at Serine 935 (pS935).

-

Cell Culture: Plate HEK293 cells (or another suitable cell line like Raw264.7) expressing LRRK2 in 6-well plates and grow to 80-90% confluency.[1][5]

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in cell culture medium to final concentrations (e.g., 0.1 nM to 10 µM). Treat cells for 90 minutes to 2 hours.[1]

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies for pS935-LRRK2 and total LRRK2. A loading control like β-actin or GAPDH should also be used.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry. Calculate the ratio of pS935-LRRK2 to total LRRK2 for each concentration. Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.

In Vivo LRRK2 Pharmacodynamic Study in Rats

This protocol assesses the ability of this compound to inhibit LRRK2 kinase activity in the brain and peripheral tissues following oral administration.[1][7]

-

Dosing:

-

Tissue Collection: Sacrifice animals 90 minutes after the final dose.[7] Rapidly dissect and collect brain and kidney tissues, and snap-freeze them in liquid nitrogen.

-

Tissue Processing: Homogenize tissues in lysis buffer and determine protein concentrations as described in the cellular assay protocol.

-

Western Blot Analysis: Perform Western blotting on tissue lysates to determine the ratio of pS935-LRRK2 to total LRRK2, as described above.

-

Data Analysis: Compare the pLRRK2/total LRRK2 ratio in treated groups to the vehicle control group to determine the percent inhibition of LRRK2 activity in the target tissues.

In Vivo Biodistribution and Blocking Study

This protocol evaluates the specific binding and tissue distribution of a radiolabeled tracer by blocking with this compound.[10]

-

Materials: A radiolabeled LRRK2 inhibitor (e.g., [³H]LRRK2-IN-1) and unlabeled this compound as the blocking agent.[10]

-

Animal Model: Use male C57BL/6 mice.

-

Procedure:

-

Divide mice into two groups: a baseline group and a blocking group.

-

The blocking group receives an intraperitoneal (i.p.) or oral (p.o.) injection of this compound (e.g., 10 mg/kg).[10]

-

After a set pre-treatment time (e.g., 30 minutes), administer the radiotracer ([³H]LRRK2-IN-1) to both groups via tail vein injection.

-

At various time points post-injection (e.g., 5, 30, 60 minutes), sacrifice the animals.

-

Collect blood and tissues of interest (brain, kidney, liver, etc.).

-

-

Sample Analysis:

-

Weigh the tissue samples.

-

Measure the radioactivity in each sample using a gamma or beta counter.

-

Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

-

-

Data Analysis: Compare the %ID/g in the blocked group to the baseline group. A significant reduction in radiotracer uptake in the presence of this compound indicates specific binding to LRRK2 in that tissue.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (this compound), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. apexbt.com [apexbt.com]